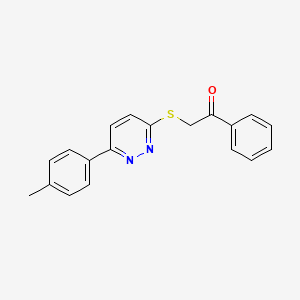

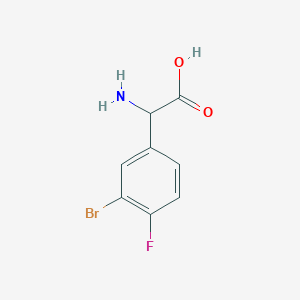

![molecular formula C13H21N3O3S B2649311 1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine CAS No. 1797344-93-4](/img/structure/B2649311.png)

1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine, also known as S-15535, is a synthetic compound with potential therapeutic effects. It belongs to the class of pyrrolidine derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Pharmacological Profiles and Antiplatelet Effects

The compound's pharmacological profiles have been examined through studies such as the one conducted by Ogawa et al. (2002), which explored the pharmacology of R-96544, a novel 5-HT(2A) receptor antagonist. This research highlighted the compound's concentration-dependent inhibition of platelet aggregation induced by serotonin in various animals, showcasing its potent and competitive 5-HT(2A)-selective activity and its potential in antiplatelet applications Ogawa et al., 2002.

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids, demonstrating the compound's role in the design and synthesis of these assemblies through hydrogen bonding and its potential in materials science and nanotechnology Pedireddi & Seethalekshmi, 2004.

Chemical Synthesis and Catalysis

Núñez Magro et al. (2010) explored the methoxycarbonylation of alkynes catalyzed by palladium complexes, where derivatives of the compound were utilized to achieve high activity and regioselectivity in producing unsaturated esters or diesters through cascade reactions. This study underscores the compound's utility in facilitating complex chemical transformations and its significance in synthetic chemistry Núñez Magro et al., 2010.

Photochemical Behavior and Charge Transfer

Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including derivatives similar to the compound . Their work revealed insights into the compound's photochemical behavior and its applications in developing photoactive materials and molecular electronics Yang et al., 2004.

Fluorescence Enhancement

In the study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, Yang, Chiou, and Liau (2002) demonstrated the "amino conjugation effect," highlighting the compound's role in enhancing fluorescence quantum yields, a property valuable in the design of optical and photonic devices Yang, Chiou, & Liau, 2002.

properties

IUPAC Name |

1-[4-(dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-15(2)20(17,18)14-11-4-6-12(7-5-11)16-9-8-13(10-16)19-3/h4-7,13-14H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFOWUVVSJWZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)